molecular formula CF3OCF2CF2CF2OCFHCF2COOH<br>C7H2F12O4 B6596476 4,8-Dioxa-3H-perfluorononanoic acid CAS No. 919005-14-4

4,8-Dioxa-3H-perfluorononanoic acid

Cat. No. B6596476
Key on ui cas rn: 919005-14-4
M. Wt: 378.07 g/mol
InChI Key: AFDRCEOKCOUICI-UHFFFAOYSA-N
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Patent
US08809580B2

Procedure details

5.5 mL water, 20 mL MeCN, 0.36 g KBr, 4-MeOTEMPO (0.15 g), and 10 g of 2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol are placed in a 50 ml glass flask equipped with a dropping funnel and stirrer. 36 mL of a 15% wt. aq. NaOCl solution buffered to pH 8-9 were added via the dropping funnel in 3 portions over two days while stirring at room temperature. Concentrated sulphuric acid and water were added to make the reaction mixture acidic (pH 1 to 2). The reaction mixture was extracted three times with diethyl ether. The combined ether phases were dried over magnesium sulphate and the solvent was removed by a rotary evaporator. The residue was distilled to give 8.4 g of the acid (b.p. 58 C, 1.6 mmHg). Yield: 81%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.36 g
Type
reactant
Reaction Step Three
Name
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Three
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[K+].[Br-].[F:3][C:4]([F:24])([CH:7]([F:23])[O:8][C:9]([F:22])([F:21])[C:10]([F:20])([F:19])[C:11]([F:18])([F:17])[O:12][C:13]([F:16])([F:15])[F:14])[CH2:5][OH:6].[O-]Cl.[Na+].S(=O)(=O)(O)[OH:29]>O.CC#N>[F:3][C:4]([F:24])([CH:7]([F:23])[O:8][C:9]([F:22])([F:21])[C:10]([F:19])([F:20])[C:11]([F:17])([F:18])[O:12][C:13]([F:14])([F:15])[F:16])[C:5]([OH:29])=[O:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.36 g
Type
reactant
Smiles
[K+].[Br-]
Name
2,2,3-trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-trifluoromethoxy-propoxy)-propan-1-ol
Quantity
10 g
Type
reactant
Smiles
FC(CO)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Name
Quantity
5.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel and stirrer
ADDITION
Type
ADDITION
Details
were added via the dropping funnel in 3 portions over two days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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